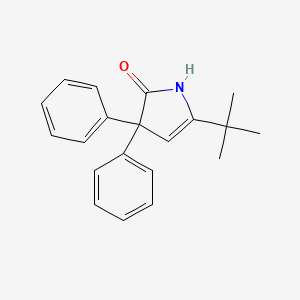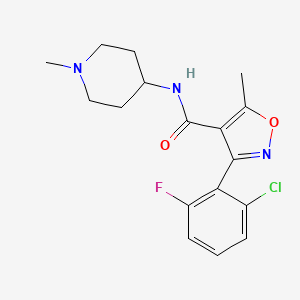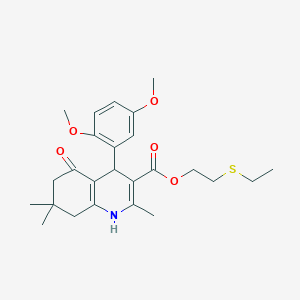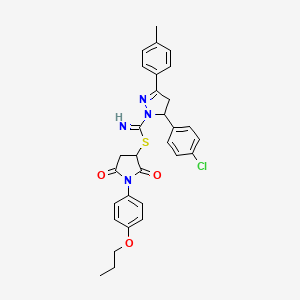
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one, also known as TPD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. TPD is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 345.42 g/mol. This compound has a unique structure that makes it an attractive target for researchers interested in developing new drugs and materials.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one is not well understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has a variety of biochemical and physiological effects. For example, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have a wide range of potential applications, which makes it an attractive target for researchers. However, one limitation of using 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict its effects in various biological systems.
Direcciones Futuras
There are many potential future directions for research on 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research that has received particular attention is the development of new materials for use in electronic devices. Researchers are also interested in exploring the potential use of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the potential use of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in the development of new drugs with unique mechanisms of action.
Métodos De Síntesis
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through a variety of methods. One common method involves the reaction of 2,4-pentanedione with tert-butylamine and benzaldehyde. The resulting product is then subjected to a cyclization reaction to form 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in various scientific research applications. One area of research that has received particular attention is the development of new materials. 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have unique electronic and optical properties that make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Propiedades
IUPAC Name |
5-tert-butyl-3,3-diphenyl-1H-pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-19(2,3)17-14-20(18(22)21-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJVGAUTKKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3,3-diphenyl-1H-pyrrol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)



![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)


![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)

![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)